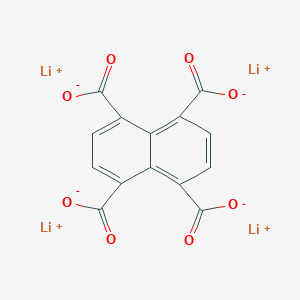
Tetralithium 1,4,5,8-naphthalenetetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetralithium 1,4,5,8-naphthalenetetracarboxylate (Li4NTC) is a metal-organic framework (MOF) that has gained significant interest in scientific research due to its unique properties. MOFs are a class of materials that consist of metal ions or clusters linked by organic ligands. Li4NTC is synthesized by the reaction between lithium hydroxide and 1,4,5,8-naphthalenetetracarboxylic acid under hydrothermal conditions.
科学的研究の応用
Tetralithium 1,4,5,8-naphthalenetetracarboxylate has been extensively studied for its potential applications in various fields such as gas storage, catalysis, sensing, and drug delivery. The high surface area and pore volume of Tetralithium 1,4,5,8-naphthalenetetracarboxylate make it an ideal candidate for gas storage applications. It has been reported that Tetralithium 1,4,5,8-naphthalenetetracarboxylate can adsorb hydrogen gas up to 2.2 wt% at room temperature and pressure. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been studied for its catalytic activity in various reactions such as Knoevenagel condensation, Suzuki coupling, and Heck reaction. The unique properties of Tetralithium 1,4,5,8-naphthalenetetracarboxylate make it a promising material for sensing applications. It has been reported that Tetralithium 1,4,5,8-naphthalenetetracarboxylate can detect trace amounts of nitroaromatic compounds in water. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been explored for its potential in drug delivery applications due to its biocompatibility and high drug loading capacity.
作用機序
The mechanism of action of Tetralithium 1,4,5,8-naphthalenetetracarboxylate depends on its specific application. In gas storage applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate adsorbs gas molecules through weak van der Waals interactions and electrostatic forces. In catalytic applications, the metal ions in Tetralithium 1,4,5,8-naphthalenetetracarboxylate act as active sites for the catalytic reaction. In sensing applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate interacts with the target analyte through various interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. In drug delivery applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate releases the drug molecules in a controlled manner through diffusion or degradation of the MOF structure.
生化学的および生理学的効果
The biochemical and physiological effects of Tetralithium 1,4,5,8-naphthalenetetracarboxylate depend on its specific application. In drug delivery applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate has been shown to have low toxicity and high biocompatibility in various cell lines. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been studied for its potential in cancer therapy due to its ability to selectively target cancer cells. In gas storage applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate has no significant biochemical or physiological effects. However, the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in medical gas storage applications should be further studied to ensure its safety and efficacy.
実験室実験の利点と制限
The advantages of Tetralithium 1,4,5,8-naphthalenetetracarboxylate for lab experiments include its high surface area, tunable pore size, and easy synthesis method. Tetralithium 1,4,5,8-naphthalenetetracarboxylate can be easily synthesized in large quantities and can be functionalized with various organic ligands to tailor its properties for specific applications. The limitations of Tetralithium 1,4,5,8-naphthalenetetracarboxylate for lab experiments include its sensitivity to moisture and air, which can affect its stability and performance. The synthesis of Tetralithium 1,4,5,8-naphthalenetetracarboxylate requires specific reaction conditions, which can limit its scalability for industrial applications.
将来の方向性
Tetralithium 1,4,5,8-naphthalenetetracarboxylate has a wide range of potential applications, and future research should focus on exploring its properties and applications further. Some possible future directions for Tetralithium 1,4,5,8-naphthalenetetracarboxylate research include:
1. Developing new synthesis methods to improve the purity and crystallinity of Tetralithium 1,4,5,8-naphthalenetetracarboxylate.
2. Investigating the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in medical gas storage applications.
3. Developing new functionalized Tetralithium 1,4,5,8-naphthalenetetracarboxylate materials for specific catalytic and sensing applications.
4. Exploring the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in environmental remediation applications.
5. Studying the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in energy storage applications.
In conclusion, Tetralithium 1,4,5,8-naphthalenetetracarboxylate is a promising MOF material that has gained significant interest in scientific research due to its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Tetralithium 1,4,5,8-naphthalenetetracarboxylate have been discussed in this paper. Further research on Tetralithium 1,4,5,8-naphthalenetetracarboxylate is needed to fully understand its potential applications and properties.
合成法
The synthesis of Tetralithium 1,4,5,8-naphthalenetetracarboxylate involves the reaction between lithium hydroxide and 1,4,5,8-naphthalenetetracarboxylic acid under hydrothermal conditions. The reaction mixture is heated at a high temperature and pressure for a specific duration to obtain the desired product. The purity and crystallinity of the product can be improved by optimizing the reaction conditions. The synthesized Tetralithium 1,4,5,8-naphthalenetetracarboxylate can be characterized by various analytical techniques such as X-ray diffraction, scanning electron microscopy, and thermogravimetric analysis.
特性
CAS番号 |
144092-32-0 |
|---|---|
製品名 |
Tetralithium 1,4,5,8-naphthalenetetracarboxylate |
分子式 |
C14H4Li4O8 |
分子量 |
328 g/mol |
IUPAC名 |
tetralithium;naphthalene-1,4,5,8-tetracarboxylate |
InChI |
InChI=1S/C14H8O8.4Li/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;;;;/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;;;/q;4*+1/p-4 |
InChIキー |
WFURFUMVCUALNZ-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |
その他のCAS番号 |
144092-32-0 |
同義語 |
tetralithium 1,4,5,8-naphthalenetetracarboxylate tetralithium 1,4,5,8-naphthalenetetracarboxylate, dodecahydrate TLi-NTC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



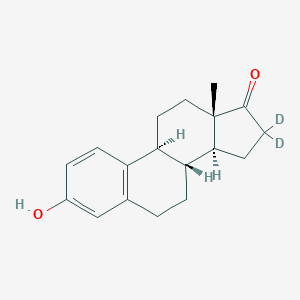

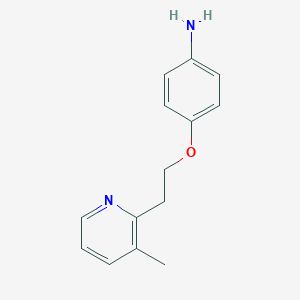
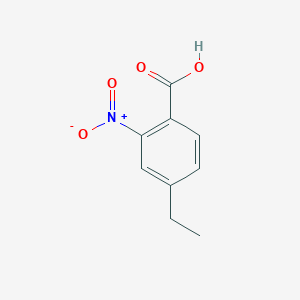
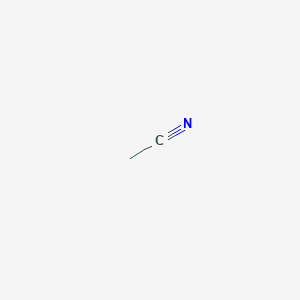
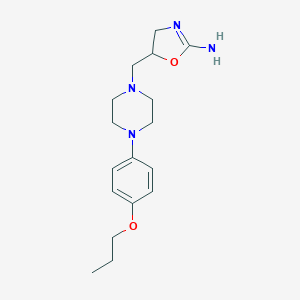
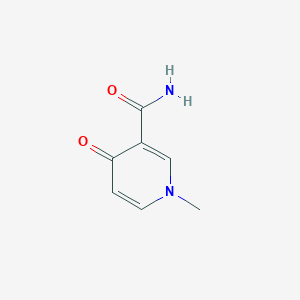
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)

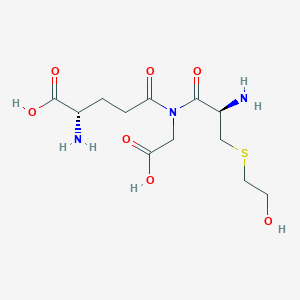
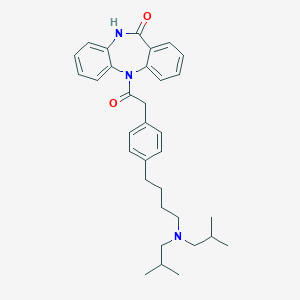
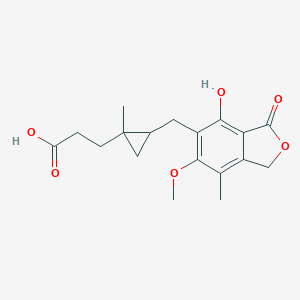
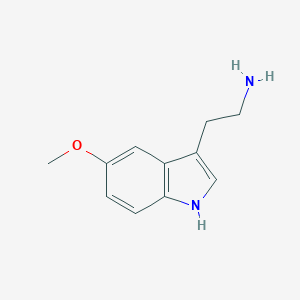
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)